(E)-Ethyl 4-chloro-4-oxobut-2-enoate
Overview
Description
(E)-Ethyl 4-chloro-4-oxobut-2-enoate is an organic compound with the molecular formula C6H7ClO3 It is a derivative of ethyl acetoacetate and is characterized by the presence of a chloro group and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 4-chloro-4-oxobut-2-enoate typically involves the chlorination of ethyl acetoacetate. One common method includes the reaction of ethyl acetoacetate with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce the chloro group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (E)-Ethyl 4-chloro-4-oxobut-2-enoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or boron trifluoride (BF3) in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Nucleophilic Substitution: Formation of ethyl 4-aminobut-2-enoate or ethyl 4-alkoxybut-2-enoate.
Addition Reactions: Formation of ethyl 4-bromo-4-oxobut-2-enoate or ethyl 4-hydroxy-4-oxobut-2-enoate.
Oxidation and Reduction: Formation of ethyl 4-chloro-4-hydroxybutanoate or ethyl 4-chlorobutanoate.
Scientific Research Applications
(E)-Ethyl 4-chloro-4-oxobut-2-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-Ethyl 4-chloro-4-oxobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The chloro group and the double bond in the compound make it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- Methyl (E)-4-chloro-4-oxobut-2-enoate
- Ethyl 4-chloro-4-oxobutyrate
- Methyl 4-chloro-4-oxobutyrate
Comparison: (E)-Ethyl 4-chloro-4-oxobut-2-enoate is unique due to its specific structural features, such as the ethyl ester group and the (E)-configuration of the double bond. These characteristics influence its reactivity and the types of reactions it can undergo, making it distinct from similar compounds.
Properties
IUPAC Name |
ethyl (E)-4-chloro-4-oxobut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLWXDIGYFPUSK-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26367-48-6, 66130-92-5 | |
Record name | ethyl (2E)-4-chloro-4-oxobut-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ethyl 4-chloro-4-oxobut-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (E)-Ethyl 4-chloro-4-oxobut-2-enoate in the synthesis of the antimalarial fumardiamides discussed in the research?
A1: this compound serves as a crucial starting material in the multi-step synthesis of mefloquine-based fumardiamides. [] The compound initially reacts with N1-(2,8-bis(trifluoromethyl)quinolin-4-yl)butane-1,4-diamine to form an amide bond. This step is followed by hydrolysis and subsequent reaction with various halogenanilines, ultimately yielding the target fumardiamide compounds. These compounds were designed to incorporate both the mefloquine pharmacophore and a Michael acceptor motif for potential enhanced antimalarial activity.
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